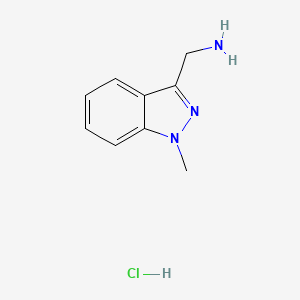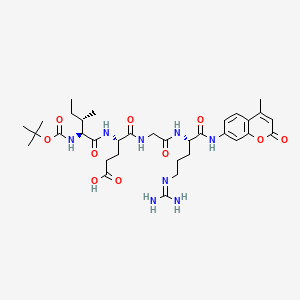
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde typically involves the condensation of glyoxal, ammonia, and acetaldehyde, followed by nitration to introduce the nitro group. . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and sulfuric acid. The process is optimized to ensure high yields and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to minimize side reactions and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and aldehydes.
Reduction: Reduction typically yields amino derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets DNA and other macromolecules, causing damage and ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for the treatment of protozoal infections.
Uniqueness
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for additional chemical modifications, making it a versatile intermediate for the synthesis of various derivatives .
Propiedades
Fórmula molecular |
C6H7N3O3 |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H7N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h3-4H,2H2,1H3 |
Clave InChI |
VMQIQVQPOCEYKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3-Phenyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol](/img/structure/B8760799.png)





![2-methyl-4-(morpholin-4-yl)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B8760835.png)


